molecular formula C19H22O8 B8103301 Hypothemycin

Hypothemycin

Cat. No.: B8103301
M. Wt: 378.4 g/mol
InChI Key: SSNQAUBBJYCSMY-KNTMUCJRSA-N
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Description

Hypothemycin is a fungal natural product belonging to the class of resorcylic acid lactones. It is known for its potent biological activities, particularly its ability to inhibit protein kinases. This compound has garnered significant interest due to its potential therapeutic applications, especially in the treatment of parasitic diseases such as African trypanosomiasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hypothemycin can be synthesized through various synthetic routes. One common method involves the use of polyketide synthase pathways in fungi.

Industrial Production Methods: Industrial production of this compound often relies on fermentation processes using fungal strains that naturally produce the compound. Optimization of fermentation conditions, such as pH, temperature, and nutrient availability, is crucial to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Hypothemycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated and methoxylated derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Hypothemycin has a wide range of scientific research applications:

    Chemistry: Used as a tool to study protein kinase inhibition and to develop kinase inhibitors.

    Biology: Investigated for its role in inhibiting the growth of parasitic organisms such as Trypanosoma brucei.

    Medicine: Explored for its potential therapeutic applications in treating parasitic diseases and certain cancers.

    Industry: Utilized in the development of antifungal agents and other bioactive compounds.

Mechanism of Action

Hypothemycin exerts its effects by covalently binding to the active site of protein kinases, thereby inhibiting their activity. The compound specifically targets kinases with a cysteine residue preceding the catalytic aspartate-glycine motif. This inhibition disrupts key signaling pathways, leading to the death of parasitic organisms and cancer cells .

Comparison with Similar Compounds

    Aigialomycin A: Another resorcylic acid lactone with similar kinase inhibitory properties.

    Zeamines: Compounds with antifungal and cytotoxic activities.

    Isoliquiritin: A compound with antifungal properties

Uniqueness: Hypothemycin is unique due to its specific targeting of kinases with a cysteine residue preceding the catalytic aspartate-glycine motif. This specificity makes it a valuable tool for studying kinase inhibition and developing targeted therapies .

Properties

IUPAC Name

(2R,4R,6S,7S,9Z,12S)-6,7,16-trihydroxy-18-methoxy-12-methyl-3,13-dioxatricyclo[13.4.0.02,4]nonadeca-1(15),9,16,18-tetraene-8,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O8/c1-9-4-3-5-12(20)17(23)14(22)8-15-18(27-15)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3-/t9-,14-,15+,17+,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNQAUBBJYCSMY-KNTMUCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC(=O)C(C(CC2C(O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C=C\C(=O)[C@H]([C@H](C[C@@H]2[C@H](O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017784
Record name Hypothemycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76958-67-3
Record name Hypothemycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hypothemycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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